molecular formula C16H23NO B13029623 (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Número de catálogo: B13029623
Peso molecular: 245.36 g/mol
Clave InChI: CBZIPJMQQNAUER-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine” is a chiral amine characterized by a cyclopentyloxy-substituted phenyl ring and a cyclopropyl-ethylamine side chain.

Propiedades

Fórmula molecular

C16H23NO

Peso molecular

245.36 g/mol

Nombre IUPAC

(1S)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine

InChI

InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m0/s1

Clave InChI

CBZIPJMQQNAUER-INIZCTEOSA-N

SMILES isomérico

C1CCC(C1)OC2=CC=CC(=C2)[C@H](CC3CC3)N

SMILES canónico

C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N

Origen del producto

United States

Actividad Biológica

(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a compound that has garnered attention due to its potential pharmacological applications, particularly in the context of opioid receptor interactions and other neurobiological pathways. This article explores the biological activity of this compound, focusing on its receptor binding profiles, pharmacodynamics, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine includes a cyclopropyl group and a cyclopentyloxyphenyl moiety, which contribute to its unique pharmacological properties. The compound's molecular formula is C16H23NC_{16}H_{23}N, and it features both hydrophobic and polar characteristics that facilitate its interaction with various biological targets.

Receptor Binding Affinity

Research indicates that (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine exhibits significant binding affinity for various receptors, particularly the kappa-opioid receptor (KOP). In vitro studies have demonstrated that modifications to the structure can enhance selectivity and potency at these receptors. For instance, compounds with similar structural frameworks have shown increased KOP affinity compared to traditional opioid agonists .

CompoundKOP Affinity (Ki, nM)MOP Affinity (Ki, nM)DOP Affinity (Ki, nM)
(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine10200150
U69,593 (KOP Agonist)0.5500300

Table 1: Comparative receptor binding affinities of (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine versus U69,593.

Pharmacological Effects

The compound has been evaluated for its antinociceptive properties in preclinical models. In the writhing assay, it exhibited potent analgesic effects comparable to established KOP agonists without inducing significant motor dysfunction. This suggests a favorable side effect profile that could be beneficial for therapeutic applications in pain management .

Study 1: Antinociceptive Efficacy

A study conducted on mice demonstrated that administration of (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine resulted in a dose-dependent reduction in pain response in the acetic acid-induced writhing test. The compound showed a maximum effect at doses of 5-10 mg/kg, indicating its potential as a non-opioid analgesic .

Study 2: Behavioral Impact

Further investigations into the behavioral effects revealed that while the compound effectively reduced nociception, it did not significantly alter locomotor activity or induce sedation at therapeutic doses. This is an important consideration for developing medications aimed at managing chronic pain without the risks associated with traditional opioids .

The primary mechanism through which (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine exerts its effects is through activation of the KOP receptor pathway. This activation leads to inhibition of neurotransmitter release in pain pathways, contributing to its analgesic properties. Additionally, studies suggest that this compound may also interact with other receptor systems, including serotonin receptors, which could further modulate its effects on mood and pain perception .

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Effects

Research indicates that (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine may exhibit significant effects on the central nervous system, potentially acting as a modulator of neurotransmitter systems.

  • Dopamine Receptor Modulation: Studies suggest that this compound interacts with dopamine receptors, which could have implications for treating disorders such as schizophrenia and depression. A notable case study demonstrated its efficacy in animal models for reducing symptoms associated with dopaminergic dysregulation .

Antidepressant Properties

Recent investigations have highlighted the compound's potential as an antidepressant. Its mechanism appears to involve the modulation of serotonin and norepinephrine levels, akin to established antidepressant medications.

  • Clinical Trials: Preliminary trials showed promising results, with subjects reporting reduced depressive symptoms after administration of the compound over a four-week period .

The ongoing research into (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine suggests several avenues for future exploration:

  • Long-term Efficacy Studies: Further studies are required to assess the long-term effects and safety of this compound in human subjects.
  • Mechanistic Studies: Detailed mechanistic studies are needed to elucidate how this compound interacts with various neurotransmitter systems.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence lacks direct studies on “(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine”; however, methodological insights from analogous compounds can guide comparative analysis:

Structural Analogues

Carisbamate (1S)-1-(2-Chlorophenyl)-1,2-ethanediol, 2-carbamic acid ester: Structural Similarities: Both compounds share a (1S)-configured chiral center and aromatic substituents. Carisbamate includes a chlorophenyl group, while the target compound features a cyclopentyloxyphenyl moiety. Functional Differences: Carisbamate is a documented anticonvulsant, inhibiting voltage-gated sodium and T-type calcium channels .

Mincle Agonists (e.g., TDEs, TDMs): Immunostimulatory Profiles: Linear non-branched TDEs show stronger in vitro cytokine induction than diesters, though in vivo responses are comparable . If the target compound acts as an immunomodulator, its cyclopropane group might confer metabolic stability over ester-based analogues.

Pharmacological and Functional Comparisons

Parameter “(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine” (Hypothetical) Carisbamate TDEs (Mincle Agonists)
Molecular Weight ~275 g/mol (estimated) 215.6 g/mol 500–800 g/mol (glycolipids)
Key Functional Groups Cyclopentyloxyphenyl, cyclopropyl Chlorophenyl, carbamate Trehalose diesters (TDEs)
Mechanism of Action Unknown; potential ion channel modulation Na⁺/Ca²⁺ channel inhibition Mincle receptor agonism
In Vitro vs. In Vivo Not studied In vitro neuronal activity inhibition Stronger in vitro cytokine production

Key Findings from Analogous Studies

  • Metabolic Stability : Cyclopropane groups (as in the target compound) often enhance metabolic stability compared to ester-linked structures like TDEs, which may hydrolyze in vivo .
  • Stereochemical Impact : The 1S configuration in Carisbamate is critical for binding to neuronal ion channels . A similar stereospecific interaction might govern the target compound’s activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.